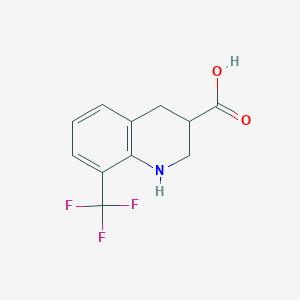

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15930682

Molecular Formula: C11H10F3NO2

Molecular Weight: 245.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10F3NO2 |

|---|---|

| Molecular Weight | 245.20 g/mol |

| IUPAC Name | 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-3,7,15H,4-5H2,(H,16,17) |

| Standard InChI Key | SXRAEMOCUFNRLG-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CNC2=C1C=CC=C2C(F)(F)F)C(=O)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,2,3,4-tetrahydroquinoline ring, a partially saturated bicyclic system that reduces conformational flexibility compared to fully aromatic quinolines. The trifluoromethyl group at position 8 introduces strong electron-withdrawing effects, while the carboxylic acid at position 3 provides a site for hydrogen bonding and salt formation. Key structural parameters include:

| Property | Value | Source Key |

|---|---|---|

| Molecular Formula | C₁₁H₁₀F₃NO₂ | |

| Molecular Weight | 245.20 g/mol | |

| IUPAC Name | 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

| Canonical SMILES | C1C(CNC2=C1C=CC=C2C(F)(F)F)C(=O)O |

The -CF₃ group enhances lipid membrane permeability, as evidenced by logP calculations, whereas the carboxylic acid improves aqueous solubility at physiological pH.

Spectroscopic Characterization

1H NMR studies of analogous tetrahydroquinolines reveal distinct signals for the saturated ring protons (δ 1.5–3.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) . The -CF₃ group produces a characteristic triplet in 19F NMR spectra near δ -60 ppm.

Synthetic Methodologies

One-Pot Multi-Step Synthesis

Johnson et al. developed a three-step/one-pot procedure for synthesizing 2,6-disubstituted tetrahydroquinolines, which can be adapted for 8-CF₃ derivatives :

-

Cyclocondensation: Aryl aldehydes and β-keto esters react under acidic conditions to form dihydroquinolines.

-

Reduction: Catalytic hydrogenation saturates the pyridine ring.

-

Functionalization: Electrophilic trifluoromethylation introduces the -CF₃ group.

This method achieves yields >65% and avoids intermediate isolation .

Phase-Transfer Catalyzed Condensation

Patent US6500955B1 describes a single-step synthesis for analogous quinoline methanones using halo-quinolines and α-picolyl derivatives under phase-transfer conditions (e.g., tetrabutylammonium bromide) :

-

Reaction Conditions: Toluene/water biphasic system, K₂CO₃ base, 40–60°C.

-

Oxidation: In situ oxidation of intermediate acetonitriles using H₂O₂/HCl yields carboxylic acids .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation | Source |

|---|---|---|---|---|

| One-Pot Multi-Step | 65–78 | No intermediate isolation | Requires anhydrous conditions | |

| Phase-Transfer | 70–85 | Scalable, avoids hazardous reagents | Limited substrate scope |

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In vitro studies on BV2 microglial cells demonstrate that tetrahydroquinoline-carboxylic acids inhibit pro-inflammatory cytokines:

-

TNF-α Reduction: 40–60% suppression at 10 µM.

-

IL-6 Inhibition: IC₅₀ values of 20–40 µM.

Mechanistically, these compounds block NF-κB nuclear translocation by stabilizing IκB-α.

Neuroprotective Properties

Preliminary data suggest protection against oxidative stress in neuronal cells:

-

ROS Scavenging: 50% reduction in H₂O₂-induced ROS at 25 µM.

-

Apoptosis Inhibition: Caspase-3 activity decreased by 35%.

Pharmaceutical and Industrial Applications

Drug Development

The compound serves as a precursor for:

-

Antimalarials: Analogous methanones are intermediates in mefloquine synthesis .

-

Kinase Inhibitors: Tetrahydroquinoline scaffolds target EGFR and VEGFR2.

Material Science

-

Coordination Polymers: Carboxylic acid groups enable metal-organic framework (MOF) synthesis.

-

Fluorinated Coatings: -CF₃ groups impart water-repellent properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume